![molecular formula C22H26N2O5 B4096346 1-[3-(5-Methyl-2-propan-2-ylphenoxy)propyl]benzimidazole;oxalic acid](/img/structure/B4096346.png)
1-[3-(5-Methyl-2-propan-2-ylphenoxy)propyl]benzimidazole;oxalic acid
Descripción general
Descripción
1-[3-(5-Methyl-2-propan-2-ylphenoxy)propyl]benzimidazole;oxalic acid is a complex organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a benzimidazole core linked to a phenoxypropyl group, with an oxalic acid moiety. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(5-Methyl-2-propan-2-ylphenoxy)propyl]benzimidazole typically involves multiple steps, starting with the preparation of the benzimidazole core. This can be achieved through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions. The phenoxypropyl group is then introduced via nucleophilic substitution reactions, often using alkyl halides or sulfonates as electrophiles. The final step involves the formation of the oxalic acid moiety, which can be achieved through esterification or amidation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography. The scalability of the process is crucial for commercial applications, and continuous flow reactors may be employed to achieve consistent production.
Análisis De Reacciones Químicas
Types of Reactions
1-[3-(5-Methyl-2-propan-2-ylphenoxy)propyl]benzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, resulting in the reduction of specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.
Substitution: Alkyl halides, sulfonates, and other electrophiles for nucleophilic substitution; halogens and other electrophiles for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Aplicaciones Científicas De Investigación
1-[3-(5-Methyl-2-propan-2-ylphenoxy)propyl]benzimidazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its stability and functional groups.
Mecanismo De Acción
The mechanism of action of 1-[3-(5-Methyl-2-propan-2-ylphenoxy)propyl]benzimidazole involves its interaction with specific molecular targets and pathways. The benzimidazole core is known to interact with enzymes and receptors, potentially inhibiting their activity. The phenoxypropyl group may enhance the compound’s binding affinity and specificity, while the oxalic acid moiety can participate in hydrogen bonding and other interactions. These combined effects contribute to the compound’s overall biological activity.
Comparación Con Compuestos Similares
Similar Compounds
Benzimidazole derivatives: Compounds with a benzimidazole core, such as albendazole and mebendazole, which are used as antiparasitic agents.
Phenoxypropyl derivatives: Compounds like propranolol, a beta-blocker used in the treatment of cardiovascular diseases.
Oxalic acid derivatives: Compounds such as oxaliplatin, a platinum-based chemotherapy drug.
Uniqueness
1-[3-(5-Methyl-2-propan-2-ylphenoxy)propyl]benzimidazole is unique due to the combination of its functional groups, which impart distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for research and development in various fields, including chemistry, biology, medicine, and industry.
Propiedades
IUPAC Name |
1-[3-(5-methyl-2-propan-2-ylphenoxy)propyl]benzimidazole;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O.C2H2O4/c1-15(2)17-10-9-16(3)13-20(17)23-12-6-11-22-14-21-18-7-4-5-8-19(18)22;3-1(4)2(5)6/h4-5,7-10,13-15H,6,11-12H2,1-3H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVMILVIJSYUBCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCCCN2C=NC3=CC=CC=C32.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 7-(2-furyl)-2-methyl-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4096263.png)
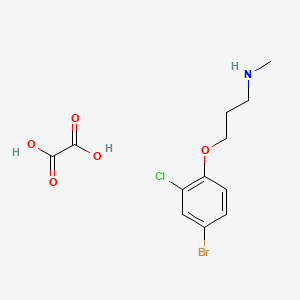
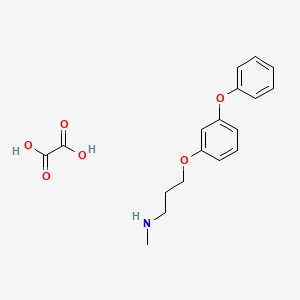
![N-[3-(dimethylamino)-2-methylpropyl]-3,4-diethoxybenzamide](/img/structure/B4096285.png)
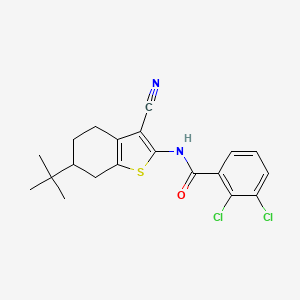
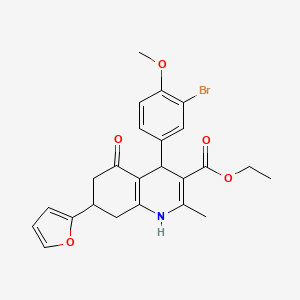
![3-[2-(4-tert-butylphenyl)-2-oxoethyl]-1-(3-fluorobenzyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B4096311.png)
![methyl 4-[(4-butoxyphenoxy)methyl]benzoate](/img/structure/B4096322.png)
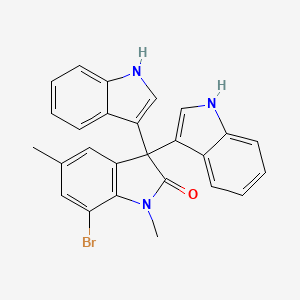
![1-[2-(4-chlorophenoxy)ethyl]-4-ethylpiperazine oxalate](/img/structure/B4096332.png)
![N-(4-fluorophenyl)-2-methyl-5-oxo-4-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B4096342.png)
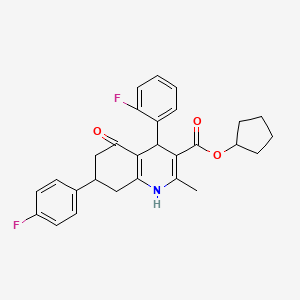
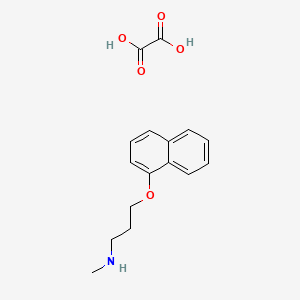
![Tetrahydrofuran-2-ylmethyl 7-(furan-2-yl)-2-methyl-5-oxo-4-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B4096356.png)
